molecular formula C18H12N2OS2 B5734012 N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide

N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide

Cat. No. B5734012
M. Wt: 336.4 g/mol
InChI Key: GZKLFSFECBAFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide, also known as BTA-1, is a synthetic compound that belongs to the benzothiazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide involves the inhibition of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide induces apoptosis in cancer cells and reduces oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. This leads to the activation of caspases, which are enzymes that play a critical role in the process of programmed cell death. N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has also been found to reduce oxidative stress and inflammation in the brain, which are major contributors to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One major advantage of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide is its potential as a lead compound for the development of more potent and selective CK2 inhibitors. N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has also been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
However, one limitation of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide is relatively complex and yields are moderate, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide. Another direction is the investigation of the neuroprotective properties of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide in animal models of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide could increase its availability for research purposes.

Synthesis Methods

The synthesis of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide involves the reaction of 2-aminobenzothiazole with thiophene-2-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with phenyl isocyanate to obtain the final product, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation and survival. This inhibition has been linked to the induction of apoptosis in cancer cells, making N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide a potential anti-cancer agent.
In pharmacology, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. This makes N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In medicinal chemistry, N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been used as a lead compound to develop more potent and selective CK2 inhibitors. Several derivatives of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide have been synthesized and tested for their anti-cancer and neuroprotective properties.

properties

IUPAC Name

N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17(15-7-4-10-22-15)19-13-8-9-14-16(11-13)23-18(20-14)12-5-2-1-3-6-12/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKLFSFECBAFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide

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